N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.: 1396812-77-3
VCID: VC4593856
InChI: InChI=1S/C19H21N3OS/c1-22-14-16(17-8-5-13-24-17)21-18(22)11-12-20-19(23)10-9-15-6-3-2-4-7-15/h2-8,13-14H,9-12H2,1H3,(H,20,23)
SMILES: CN1C=C(N=C1CCNC(=O)CCC2=CC=CC=C2)C3=CC=CS3
Molecular Formula: C19H21N3OS
Molecular Weight: 339.46

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide

CAS No.: 1396812-77-3

Cat. No.: VC4593856

Molecular Formula: C19H21N3OS

Molecular Weight: 339.46

* For research use only. Not for human or veterinary use.

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide - 1396812-77-3

Specification

CAS No. 1396812-77-3
Molecular Formula C19H21N3OS
Molecular Weight 339.46
IUPAC Name N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-3-phenylpropanamide
Standard InChI InChI=1S/C19H21N3OS/c1-22-14-16(17-8-5-13-24-17)21-18(22)11-12-20-19(23)10-9-15-6-3-2-4-7-15/h2-8,13-14H,9-12H2,1H3,(H,20,23)
Standard InChI Key IOUFBPXRMDKKNQ-UHFFFAOYSA-N
SMILES CN1C=C(N=C1CCNC(=O)CCC2=CC=CC=C2)C3=CC=CS3

Introduction

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide is a complex organic compound featuring a unique combination of functional groups, including an imidazole ring, a thiophene moiety, and a phenylpropanamide backbone. This structural diversity suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Synthesis Methods

The synthesis of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Forming amide bonds between the imidazole derivative and the phenylpropanoic acid.

  • Substitution Reactions: Incorporating the thiophene moiety into the imidazole ring.

  • Coupling Reactions: Utilizing catalysts like palladium or copper to facilitate the formation of carbon-carbon or carbon-nitrogen bonds.

Synthetic StepReaction TypeConditions
Imidazole FormationCondensationHigh Temperature, Acidic Conditions
Thiophene CouplingSubstitutionPalladium Catalyst, Basic Conditions
Amide Bond FormationCondensationEDCI/HOBT, DMF Solvent

Potential Applications

Given its structural complexity, N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide may exhibit diverse biological activities, including:

  • Antimicrobial Activity: The imidazole and thiophene rings could interact with bacterial or fungal targets.

  • Anticancer Activity: Potential for inhibiting specific enzymes or receptors involved in cancer cell proliferation.

  • Anti-inflammatory Activity: Modulation of inflammatory pathways through interaction with enzymes like 5-lipoxygenase.

Potential ApplicationMechanism of Action
AntimicrobialInteraction with microbial targets
AnticancerInhibition of cancer-related enzymes/receptors
Anti-inflammatoryModulation of inflammatory pathways

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